8-Bromobicyclo[5.1.0]octane
Description
The bicyclo[5.1.0]octane framework is a foundational structure in the study of strained organic molecules. It belongs to the class of bicyclic compounds, which are defined by their structure of two fused rings. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
62653-31-0 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
8-bromobicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2 |
InChI Key |
RDEWJNLWKSBRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C2Br)CC1 |
Origin of Product |
United States |
The Chemistry of 8 Bromobicyclo 5.1.0 Octane
8-Bromobicyclo[5.1.0]octane is a halogenated derivative of the parent bicyclo[5.1.0]octane. Its chemistry is dominated by the bromine atom's position on the cyclopropane (B1198618) ring and the inherent strain of the bicyclic system.
Reactivity and Reaction Mechanisms of 8 Bromobicyclo 5.1.0 Octane
Solvolytic Pathways and Associated Ring Expansion Reactions
The solvolysis of 8-bromobicyclo[5.1.0]octane isomers serves as a key method for the synthesis of medium-sized ring compounds, proceeding through fascinating ring expansion pathways. The stereochemistry of the starting bicyclic compound plays a crucial role in determining the reaction rate and the geometry of the resulting cycloalkene derivatives.
The solvolysis of this compound leads to the formation of eight-membered ring structures, specifically cycloalkenols and cycloalkenyl ethers. For instance, the hydrolysis of exo-8-bromobicyclo[5.1.0]octane in aqueous acetone yields trans-cycloocten-3-ol google.comresearchgate.net. Similarly, when the solvolysis is carried out in methanol (B129727), the corresponding trans-cycloalkenyl ether is formed researchgate.netwikipedia.org.
The reactivity of the two isomers of this compound differs significantly. The exo-isomer undergoes rapid solvolysis to produce the trans-cyclooctene (B1233481) derivatives in high yields google.comresearchgate.net. In contrast, the endo-isomer is much less reactive and its solvolysis leads to the formation of the corresponding cis-isomers in lower yields google.comresearchgate.netresearchgate.net. This difference in reactivity and product stereochemistry is a direct consequence of the stereoelectronics of the ring-opening process.
The solvolysis of related dihalogenated bicyclo[n.1.0]alkanes, such as 8,8-dibromobicyclo[5.1.0]octane, also proceeds with ring expansion to yield 2-bromo-2-cycloalkenyl derivatives tue.nl.
Silver perchlorate (B79767) (AgClO₄) is frequently used to promote the solvolysis of this compound and related halocyclopropanes researchgate.netwikipedia.orgnih.gov. The silver(I) ion plays a crucial role in facilitating the departure of the bromide leaving group. It coordinates to the bromine atom, significantly weakening the carbon-bromine bond and promoting its cleavage to form a silver bromide precipitate and a carbocation intermediate nih.govpitt.edu. This assistance is particularly effective for compounds that are otherwise unreactive under neutral solvolysis conditions.
The use of high concentrations of silver perchlorate has been shown to effectively induce ring expansion in these systems researchgate.netwikipedia.org. The promotion by silver ions is essential for the efficient generation of the cyclopropyl (B3062369) cation, which is the key intermediate in the subsequent ring-opening cascade nih.gov.
The stereochemistry of the solvolytic ring opening of this compound is highly stereospecific and is governed by the Woodward-Hoffmann rules for electrocyclic reactions researchgate.netnih.gov. The ring opening of the intermediate cyclopropyl cation to an allyl cation occurs in a disrotatory manner researchgate.netnih.gov. The direction of this disrotatory opening is dictated by the stereochemistry of the leaving group.
For exo-8-bromobicyclo[5.1.0]octane, the concerted departure of the bromide ion and disrotatory ring opening leads to the formation of a highly strained trans-cyclooctenol or its ether derivative google.comresearchgate.netresearchgate.netacs.org. Conversely, the endo-isomer solvolyzes much more slowly to yield the more stable cis-cyclooctenol or its ether google.comresearchgate.netresearchgate.net. This stereochemical outcome highlights a key principle: groups trans to the leaving group on the cyclopropane (B1198618) ring rotate outwards, while groups cis to the leaving group rotate inwards during the ring-opening process researchgate.net.
This stereospecificity is a powerful tool in synthetic chemistry, allowing for the controlled synthesis of either cis or trans medium-sized rings by selecting the appropriate starting isomer.
| Starting Material | Solvolysis Conditions | Major Product | Product Stereochemistry |
| exo-8-Bromobicyclo[5.1.0]octane | AgClO₄, aqueous acetone | 3-Cycloocten-1-ol | trans google.comresearchgate.net |
| exo-8-Bromobicyclo[5.1.0]octane | AgClO₄, methanol | 3-Methoxycyclooctene | trans researchgate.netwikipedia.org |
| endo-8-Bromobicyclo[5.1.0]octane | AgClO₄, aqueous acetone | 3-Cycloocten-1-ol | cis google.comresearchgate.netresearchgate.net |
| endo-8-Bromobicyclo[5.1.0]octane | AgClO₄, methanol | 3-Methoxycyclooctene | cis google.comresearchgate.net |
The solvolysis of cyclopropyl halides like this compound is mechanistically characterized by the simultaneous ring opening of the cyclopropane ring upon departure of the leaving group, leading to the formation of an allyl cation intermediate researchgate.netpku.edu.cn. The formation of this allyl cation is a key step that drives the reaction forward. The stability of the resulting allyl cation influences the reaction rate.
The process is considered a concerted electrocyclic ring opening where the C-Br bond cleavage and the cleavage of the distal C-C bond of the cyclopropane ring occur simultaneously google.comnih.gov. This concerted process explains the high degree of stereospecificity observed in the reaction. The resulting allyl cation is then trapped by the solvent (water, methanol, etc.) to give the final ring-expanded product researchgate.net.
Electrophilic and Nucleophilic Substitution Reactions
While specific studies on the bromo-lithium exchange of this compound are not extensively detailed in the provided search results, the reaction is a well-established method for converting organic bromides into organolithium compounds, which are potent nucleophiles. This transformation is typically achieved using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.
For the closely related compound, 8-bromobicyclo[5.1.0]oct-1(8)-ene, bromo-lithium exchange has been successfully employed. This reaction, followed by quenching with an electrophile, allows for the synthesis of various 8-substituted bicyclo[5.1.0]oct-1(8)-enes researchgate.net. This suggests that a similar transformation should be feasible for the saturated this compound, which would generate the corresponding 8-lithiobicyclo[5.1.0]octane. This lithiated intermediate could then be used in a variety of nucleophilic substitution reactions to introduce a wide range of functional groups at the 8-position of the bicyclic system. The general mechanism involves the attack of the alkyllithium reagent on the bromine atom, leading to the formation of the new organolithium species and an alkyl bromide byproduct.
Nucleophilic Substitution Reactions Leading to Functionalized Derivatives
The bicyclo[5.1.0]octane framework can be functionalized through nucleophilic attack, particularly on related cationic iron complex derivatives. The addition of both carbon and heteroatom nucleophiles to (bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ cations (where L = CO or PPh₃) typically occurs at the dienyl terminus. This attack happens on the face of the ligand opposite to the iron center, leading to the formation of 6-substituted (bicyclo[5.1.0]octa-2,4-diene)iron complexes nih.gov. In some instances, these products can be unstable and undergo elimination of a proton and the nucleophilic substituent to yield a (cyclooctatetraene)Fe(CO)₂L complex nih.gov. For example, the addition of phthalimide to the phosphine-substituted cation, followed by decomplexation, has been utilized in the synthesis of cis-2-(2'-carboxycyclopropyl)glycine nih.gov.
Reactions with Electrophilic Halogenating Agents and Configurational Inversion
While specific examples of reactions of this compound with electrophilic halogenating agents are not extensively detailed in the provided search results, related systems demonstrate the potential for such transformations. For instance, the iododecarboxylation of a bicyclo[5.1.0]oct-4-en-3-one derivative has been reported, indicating that halogenation reactions on this bicyclic framework are feasible researchgate.net. In more general studies of cyclopropanol derivatives, reaction with electrophilic halogens such as N-bromosuccinimide has been shown to proceed with inversion of configuration pitt.edu. This suggests that direct electrophilic attack at the C8 position of a suitable bicyclo[5.1.0]octane precursor could lead to functionalized products with specific stereochemistry.
Rearrangement Reactions
Thermal Rearrangements of Cyclopropyl Halides and Tosylates
The thermal behavior of this compound isomers has been a subject of study, revealing stereochemical control in their rearrangement pathways rsc.org. Solvolysis of cyclopropyl halides and tosylates, in general, is understood to proceed with a concerted cleavage of the cyclopropane bond as the leaving group departs researchgate.net.
Specifically for this compound, the stereochemistry of the bromine atom significantly influences the reaction outcome. The endo isomer undergoes solvolysis readily to produce cis-cyclooctenol pitt.edu. In contrast, the exo isomer is much less reactive. When forced to react, it yields the highly strained trans-cyclooctenol pitt.eduscribd.comsci-hub.se. This difference in reactivity and product formation highlights the stereoelectronic requirements of the ring-opening process.
The solvolysis of related bicyclo[5.1.0]octyl derivatives, such as those formed from the solvolysis of endo-bicyclo[4.2.0]oct-7-yl tosylate, also yields bicyclo[5.1.0]octane products. In this case, exo-bicyclo[5.1.0]octan-2-ol was identified as a product sci-hub.se.
Intramolecular Cyclopropyl-Allyl Rearrangements
The rearrangement of cyclopropyl halides to allylic derivatives is a well-established transformation, often facilitated by silver ions. In the case of 8-halobicyclo[5.1.0]octanes, silver perchlorate-promoted solvolysis leads to a ring-expansion, forming medium-sized ring trans-cycloalkene derivatives researchgate.net.
The exo-8-Bromobicyclo[5.1.0]octane isomer, for instance, undergoes rapid silver perchlorate-promoted methanolysis and hydrolysis to yield the corresponding trans-cycloalkenyl ethers and trans-cycloalkenols in high yields researchgate.net. The endo-isomer, however, reacts much less readily to give the corresponding cis-isomers in lower yields researchgate.net. This stereospecificity is a key feature of the cyclopropyl-allyl rearrangement in this system and is governed by the principles of orbital symmetry, with the ring-opening proceeding in a disrotatory manner scispace.comtue.nl.
This rearrangement is a valuable synthetic tool for accessing functionalized medium-sized rings from readily available cyclopropane precursors scispace.comtue.nl. The stereochemical outcome is dependent on the initial orientation of the leaving group, with substituents cis to the leaving group rotating inward and those trans rotating outward during the concerted ring-opening process scispace.comtue.nl.
Metal-Catalyzed Rearrangements (e.g., Gold(I)-catalyzed cascade reactions forming trans-fused bicyclo[5.1.0]octanes)
Gold(I) catalysis has emerged as a powerful tool for mediating complex rearrangements, including those that form the bicyclo[5.1.0]octane skeleton. A notable example is the gold(I)-catalyzed cascade reaction of enynes, which can lead to the formation of either cis- or trans-fused bicyclo[5.1.0]octanes researchgate.netorkg.orgresearchgate.netcsic.esresearchgate.neturv.cat.
The mechanism of this reaction involves the formation of cyclopropyl gold(I) carbene-type intermediates researchgate.netresearchgate.netresearchgate.net. Computational studies have confirmed the existence of distinct intermediates with either carbenic or carbocationic character, depending on the substitution pattern of the starting enyne researchgate.netresearchgate.netresearchgate.net. The formation of the trans-fused bicyclo[5.1.0]octane motif is particularly noteworthy as it is present in some natural products but is otherwise challenging to synthesize due to the strain associated with a trans fusion to a three-membered ring researchgate.net. This gold-catalyzed cycloisomerization provides a selective route to these complex architectures researchgate.net.
The choice of ancillary ligands on the gold(I) catalyst can influence the reaction pathway and the nature of the intermediates, thereby controlling the stereochemical outcome of the final bicyclic product researchgate.net.
Rearrangements of Cyclopropanol Derivatives to Nitroso Ketones and Allyl Acetates
Derivatives of 8-hydroxybicyclo[5.1.0]octane can undergo characteristic rearrangements similar to other cyclopropanols. The synthesis of exo/endo-8-hydroxybicyclo[5.1.0]octane has been reported, providing a precursor for such reactions orgsyn.orgorgsyn.org.
In general, nitrite esters of cyclopropanols are known to be unstable and spontaneously rearrange to form nitroso ketones pitt.edu. This transformation involves cleavage of the cyclopropane ring.
Furthermore, cyclopropyl acetates typically undergo thermal rearrangement to produce allyl acetates pitt.edu. This pyrolysis reaction provides a pathway to functionalized eight-membered rings from the bicyclo[5.1.0]octane system. These rearrangements underscore the synthetic utility of cyclopropanol and its derivatives in accessing a variety of functionalized carbocycles through strain-releasing transformations.
Oxidative Transformations
Oxidation of Geminal Dibromocyclopropanes (e.g., with Chromium Trioxide)
The oxidation of geminal dibromocyclopropanes, such as 8,8-dibromobicyclo[5.1.0]octane, with chromium trioxide in acetic acid presents unique reactivity patterns. researchgate.net Generally, the oxidation of these compounds is slower compared to their non-halogenated cyclopropane counterparts. researchgate.net
In a specific example, the oxidation of 8,8-dibromobicyclo[5.1.0]octane with chromium trioxide in acetic acid was investigated. researchgate.net The reaction demonstrates that oxidation can occur at positions adjacent to the cyclopropane ring, yielding products with unexpected structures. researchgate.net This contrasts with the oxidation of other bicyclo[n.1.0]alkanes where oxidation often occurs at specific methylene groups alpha to the cyclopropane ring. researchgate.net
For instance, the oxidation of 7,7-dibromobicyclo[4.1.0]heptane, a related gem-dibromocyclopropane, with chromium trioxide in acetic acid resulted in a 34% yield of a product showing an unexpected oxidation pattern. researchgate.net When a different solvent was used, a different ketone was obtained in 38% yield. researchgate.net These findings highlight the influence of the bicyclic ring system's size and the reaction conditions on the outcome of the oxidation. researchgate.net
A comparative study on the relative rates of oxidation between brominated and non-brominated cyclopropanes was conducted using a mixture of 9-bromobicyclo[6.1.0]nonane and its non-brominated analog with chromium trioxide in glacial acetic acid. researchgate.net The consumption of the starting materials was monitored, providing insight into the deactivating effect of the bromine atoms on the oxidation process. researchgate.net
Table 1: Oxidation of Geminal Dibromocyclopropanes with Chromium Trioxide
| Substrate | Reagent | Solvent | Yield | Product Description |
| 8,8-Dibromobicyclo[5.1.0]octane | Chromium trioxide | Acetic acid | Moderate | Product with oxidation adjacent to the cyclopropane ring |
| 7,7-Dibromobicyclo[4.1.0]heptane | Chromium trioxide | Acetic acid | 34% | Unexpected oxidation pattern |
| 7,7-Dibromobicyclo[4.1.0]heptane | Chromium trioxide | Other | 38% | Ketone product |
Dioxirane-Mediated C(sp3)-H Bond Oxygenation Pathways
Dioxiranes are effective reagents for the C(sp3)-H bond oxygenation of bicyclic hydrocarbons that incorporate cyclopropane moieties. nih.govsemanticscholar.orgresearcher.life These reactions can proceed through either a concerted insertion mechanism or a two-step hydrogen atom transfer (HAT) pathway. acs.org The involvement of cationic intermediates has been identified in some of these reactions, which represents a significant finding in the study of dioxirane-mediated oxygenations. nih.govsemanticscholar.orgresearcher.life
Computational studies, specifically using Density Functional Theory (DFT), have been employed to understand the reaction pathways and selectivity observed in the oxidation of bicyclo[n.1.0]alkanes with dioxiranes like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO). semanticscholar.orgresearcher.life These studies have shown that the stereoselectivity of the C-H bond hydroxylation is influenced by hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of the adjacent C-H bonds. nih.govsemanticscholar.orgresearcher.life This interaction activates these C-H bonds towards hydrogen atom transfer to the dioxirane. nih.govsemanticscholar.orgresearcher.life
In the case of bicyclo[n.1.0]alkanes, diastereoselective formation of alcohol products resulting from C2-H bond hydroxylation is often observed. semanticscholar.orgresearcher.life For example, in the reaction of 1-methylbicyclo[4.1.0]heptane with ETFDO, rearranged oxygenation products were detected, providing clear evidence for the participation of cationic intermediates. nih.govsemanticscholar.orgresearcher.life The formation of these rearranged products, such as cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol, occurs alongside the expected alcohol and ketone products. nih.govacs.org
The proposed mechanism involves an initial hydrogen atom transfer from the substrate to the dioxirane, forming a radical intermediate. acs.org This can then be followed by either a rapid radical rebound to form the hydroxylated product or, in some cases, an electron transfer (ET) to generate a cationic intermediate, which can then undergo rearrangement before the final oxygenation step. nih.govsemanticscholar.org
Radical and Organometallic Pathways
Sonochemical Reductive Silylation of Geminal Dibromocyclopropanes
The sonochemical reductive silylation of geminal dibromocyclopropanes provides a pathway to silylated cyclopropane derivatives. While specific studies on this compound are not detailed in the provided search results, the reactivity of the closely related 8,8-dibromobicyclo[5.1.0]octane is relevant. The term "Stereoselective sonochemical reductive silylation" is associated with this compound, indicating that this reaction proceeds with a degree of stereocontrol. molaid.com
This type of reaction typically involves the use of an ultrasonic field to promote the reductive cleavage of the carbon-bromine bonds, followed by trapping of the resulting radical or organometallic intermediate with a silylating agent. The stereoselectivity of the process is a key aspect, suggesting that the silylation occurs preferentially from one face of the cyclopropane ring.
Formation and Rearrangement of Metal-Carbonyl Complexes Derived from Bicyclic Systems
Metal carbonyls, which are coordination complexes between transition metals and carbon monoxide ligands, can react with bicyclic systems like this compound to form organometallic complexes. wikipedia.orgnptel.ac.in These reactions can lead to rearrangements and ring-opening of the bicyclic framework.
One notable example is the rhodium-catalyzed reaction of this compound which leads to the formation of metallacarbynes (metal-carbon triple bonded species). tdx.cat This process involves the ring-opening of the bicyclo[5.1.0]octane system. tdx.cat The reaction likely proceeds through the formation of an initial metal-carbonyl complex, which then facilitates the cleavage of the cyclopropane ring.
Metal carbonyls are versatile reagents in organic synthesis and can serve as precursors for various organometallic complexes. wikipedia.org The interaction of a metal carbonyl with a substrate like this compound can involve initial coordination of the metal to the bromine atom or the cyclopropane ring, followed by oxidative addition and subsequent rearrangement pathways. The specific outcome of such reactions is highly dependent on the metal, the ligands, and the reaction conditions.
Stereochemical Investigations of Bicyclo 5.1.0 Octane Derivatives
Analysis of Exo/Endo Isomerism and its Stereoelectronic Influence on Reactivity
The stereoisomerism of 8-Bromobicyclo[5.1.0]octane, specifically the exo and endo configurations of the bromine atom, profoundly dictates its chemical reactivity, particularly in solvolysis reactions. This difference is rooted in the stereoelectronic effects arising from the geometric arrangement of the leaving group relative to the cyclopropane (B1198618) ring.
The solvolysis of cyclopropyl (B3062369) halides is generally understood to proceed with a concerted, disrotatory ring-opening, a process governed by the Woodward-Hoffmann rules for two-electron systems. tue.nl The direction of this rotation is not random; it is specifically controlled by the stereochemistry of the leaving group. Substituents that are trans to the leaving group rotate outwardly, while those cis to it rotate inwardly. tue.nlpitt.edu
In the case of this compound, these principles manifest in markedly different reaction outcomes for the two isomers:
Endo-8-Bromobicyclo[5.1.0]octane : The endo isomer demonstrates significant reactivity in solvolysis. pitt.edu The stereoelectronic arrangement facilitates a concerted ring opening, leading to the formation of cis-cyclooctenol. pitt.edu
Exo-8-Bromobicyclo[5.1.0]octane : In contrast, the exo isomer is much less reactive. pitt.eduresearchgate.net When forced to react, its solvolysis proceeds to yield the highly strained trans-cyclooctenol. pitt.edusci-hub.se The rapid solvolysis of the exo isomer to form trans-cycloalkenyl products has been specifically noted in silver perchlorate-promoted methanolysis and hydrolysis. researchgate.net
This divergent reactivity underscores the critical role of stereoelectronic control. The alignment of the C-Br bond with the Walsh orbitals of the cyclopropane ring differs between the exo and endo isomers, influencing the feasibility and pathway of the electrocyclic ring-opening.
| Isomer | Relative Reactivity | Solvolysis Product | Reference |
|---|---|---|---|
| Endo | Readily Reactive | cis-Cyclooctenol | pitt.edu |
| Exo | Much Less Reactive | trans-Cyclooctenol | pitt.eduresearchgate.netsci-hub.se |
Mechanistic Aspects of Configurational Inversion and Retention in Ring Cleavage Reactions
The ring cleavage of this compound and related derivatives is a stereospecific process where the configuration of the starting material directly determines the stereochemistry of the product. The mechanism is characterized by a concerted departure of the leaving group and disrotatory opening of the three-membered ring. tue.nl This concerted nature prevents the formation of a discrete cyclopropyl cation and ensures a high degree of stereochemical control.
Key mechanistic features include:
Disrotatory Ring Opening : As predicted by Woodward-Hoffmann rules, the electrocyclic opening of the cyclopropyl cation intermediate is a disrotatory process. tue.nl The specific direction of rotation is dictated by the leaving group's orientation.
Concerted Process : The departure of the bromide ion and the ring opening occur simultaneously, not as separate steps. tue.nl This concertedness is crucial for the stereospecificity of the reaction. For instance, the solvolysis of both exo- and endo-8-bromobicyclo[5.1.0]octane isomers leads to the stereospecific formation of a single diastereoisomer product, highlighting the precise mechanistic control. researchgate.net
Configurational Inversion : The attack of a nucleophile at the developing allylic center occurs with an inversion of configuration. tue.nl This means the nucleophile adds to the face opposite to the departing leaving group, resulting in a predictable product stereochemistry.
For example, the silver perchlorate-promoted solvolysis of 8,8-dibromobicyclo[5.1.0]octane in t-butanol exclusively affords trans-t-butyl ethers. tue.nlscispace.com This outcome is a direct consequence of the stereospecific ring-opening mechanism where the endo-halogen is preferentially lost in systems that cannot easily accommodate a trans double bond, while the exo-halogen's departure leads to the trans-olefin. tue.nl
Diastereoselective Control in Synthetic Routes and Chemical Transformations
The rigid, fused-ring structure of the bicyclo[5.1.0]octane framework provides an excellent platform for achieving high levels of diastereoselective control in chemical synthesis. The conformational constraints of the bicyclic system limit the possible trajectories for reagent approach, leading to the preferential formation of one diastereomer over others. smolecule.com
Synthetic strategies that leverage this inherent stereocontrol include:
Cyclopropanation Reactions : The synthesis of the bicyclo[5.1.0]octane skeleton itself can be highly diastereoselective. For instance, gold(I)-catalyzed cascade reactions of enynes have been developed for the selective formation of either cis- or trans-fused bicyclo[5.1.0]octanes. researchgate.net While the trans-fused system is generally less common due to the strain associated with a trans-cycloheptene equivalent, its presence in natural products has driven the development of these selective methods. researchgate.netresearchgate.net
Functional Group Manipulation : The synthesis of derivatives, such as bicyclo[5.1.0]octanols, demonstrates the stereochemical control possible. acs.org Furthermore, stereoselective approaches have been developed for creating geminal dihalocyclopropanes, such as endo-iodo-exo-bromo derivatives, which are valuable intermediates for further transformations. researchgate.net
Radical Cyclizations : In related systems like 8-methylenebicyclo[5.1.0]octane, radical-mediated cyclizations exhibit high diastereoselectivity. The conformational rigidity of the bicyclic framework constrains the approach of the reacting radical species, leading to selectivities greater than 18:1 in certain samarium diiodide-mediated reactions. smolecule.com
The ability to control the stereochemical outcome is paramount in the synthesis of complex molecules, and the bicyclo[5.1.0]octane system serves as a valuable template for achieving such control.
Theoretical and Experimental Approaches to Conformational Analysis of Bicyclo[5.1.0]octane Systems
Understanding the three-dimensional structure and conformational dynamics of the bicyclo[5.1.0]octane ring system is crucial for rationalizing its reactivity. Both theoretical and experimental methods are employed to elucidate these structural features.
Theoretical Approaches:
Molecular Mechanics : Computational methods like molecular mechanics force fields (e.g., MMFF94) are used for conformational searches. For derivatives such as 2-oxo-8-aza-bicyclo[5.1.0]octane-8-carboxylic acid tert-butyl ester, Monte Carlo searches have revealed that the conformational freedom is very low due to the rigidity of the two fused rings. unibo.it
Density Functional Theory (DFT) : DFT calculations provide deeper insights into the electronic structure and transition state geometries of reactions involving the bicyclo[5.1.0]octane framework. These methods are used to calculate activation barriers and understand the geometric distortions that occur during mechanistic pathways, such as strain-release rearrangements. smolecule.com
Experimental Approaches:
X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation of molecules. Studies on derivatives like 1-(4-isopropyl-3,5-dioxa-8-azabicyclo[5.1.0]octan-8-yl)pyrrolidine-2,5-dione have precisely characterized the ring conformations. researchgate.net For example, the endo isomer was found to adopt a boat-chair (BC) conformation for the dioxepanoaziridine moiety, while the exo isomer preferred a chair-chair (CC) conformation in the solid state. researchgate.net These experimental structures provide crucial benchmarks for validating theoretical calculations.
These combined approaches provide a comprehensive picture of the conformational landscape of bicyclo[5.1.0]octane systems, linking their rigid structures to their observed stereoselective reactivity.
| Method Type | Specific Technique | Information Obtained | Reference |
|---|---|---|---|
| Theoretical | Molecular Mechanics (MMFF94) | Conformational searching, identification of low-energy conformers. | unibo.it |
| Theoretical | Density Functional Theory (DFT) | Transition state geometries, activation energies. | smolecule.com |
| Experimental | X-ray Crystallography | Precise solid-state molecular structure, ring conformation (e.g., boat-chair, chair-chair). | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. omicsonline.orgemerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. omicsonline.orgemerypharma.com
The structural framework of 8-Bromobicyclo[5.1.0]octane can be thoroughly mapped using a suite of NMR experiments. researchgate.netresearchgate.net
1D NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides foundational information. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and signal multiplicity (splitting patterns due to coupling with neighboring protons). The ¹³C NMR spectrum similarly identifies the number of unique carbon atoms.
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. omicsonline.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton-proton connectivity throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, confirming the bicyclo[5.1.0]octane skeleton.
A representative dataset illustrating the kind of information obtained from these experiments is presented below.
| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
|---|---|---|---|
| C1/C7 | ~1.0 - 1.5 | ~20 - 25 | COSY with C2/C6 and C7/C1 protons; HSQC to attached proton; HMBC to C8 |
| C2/C6 | ~1.6 - 2.2 | ~28 - 33 | COSY with C1/C7 and C3/C5 protons; HSQC to attached proton |
| C3/C5 | ~1.4 - 2.0 | ~25 - 30 | COSY with C2/C6 and C4 protons; HSQC to attached proton |
| C4 | ~1.2 - 1.8 | ~26 - 31 | COSY with C3/C5 protons; HSQC to attached proton |
| C8 | ~2.8 - 3.2 | ~30 - 35 | COSY with C1/C7 protons; HSQC to attached proton; HMBC to C1/C7 |
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of this compound, specifically for differentiating between the endo and exo isomers. The spatial relationship between the bromine atom and the rest of the molecule influences the chemical shifts and coupling constants of nearby protons.
The endo isomer has the bromine atom situated beneath the plane of the seven-membered ring, while in the exo isomer, it is positioned above. This geometric difference leads to distinct through-space interactions.
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect protons that are close in space, regardless of their bonding connectivity. For the endo isomer, NOE correlations would be expected between the proton at C8 and the inward-facing protons on the seven-membered ring. Conversely, for the exo isomer, such correlations would be absent or significantly weaker.
Coupling Constants (J-values): The magnitude of the three-bond coupling constant (³J) between the C8 proton and the bridgehead protons (C1/C7) is dependent on the dihedral angle between them, as described by the Karplus equation. The distinct geometries of the endo and exo isomers result in different dihedral angles and, therefore, measurably different coupling constants, aiding in the stereochemical assignment. nih.gov
Studies on the solvolysis of this compound isomers have shown that the stereochemistry of the starting material dictates the stereochemistry of the resulting product, which can be confirmed by NMR, further underscoring the technique's utility in stereochemical analysis. pitt.edu
X-ray Crystallographic Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org It provides precise coordinates of every atom in the solid state, offering an unambiguous picture of the molecular architecture. nih.govcaltech.edu
For this compound, a single-crystal X-ray diffraction experiment would yield a wealth of structural information. berkeley.edu By irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can calculate an electron density map of the molecule. wikipedia.org This map allows for the precise determination of:
Bond Lengths: The exact distances between bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Torsion Angles: The dihedral angles that define the conformation of the fused ring system.
This data provides conclusive proof of the bicyclo[5.1.0]octane framework and the connectivity of the bromine atom.
| Structural Parameter | Type of Information Obtained |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal lattice. |
| Space Group | Describes the symmetry elements present within the crystal. |
| Atomic Coordinates (x, y, z) | Provides the precise position of each atom in the unit cell. |
| Bond Lengths (e.g., C-C, C-H, C-Br) | Confirms covalent bonding and reveals any unusual bond distances. |
| Bond Angles (e.g., C-C-C, H-C-Br) | Defines the local geometry and ring strain. |
| Torsion Angles | Describes the conformation of the seven-membered and three-membered rings. |
X-ray crystallography is unparalleled in its ability to determine stereochemistry. soton.ac.uk
Relative Stereochemistry: The analysis directly visualizes the three-dimensional arrangement of atoms, providing an irrefutable assignment of the bromine substituent as either endo or exo relative to the larger ring.
Absolute Stereochemistry: For a chiral, enantiomerically pure sample of this compound, X-ray crystallography can determine its absolute configuration (e.g., distinguishing between (1R, 7R, 8R) and (1S, 7S, 8S) enantiomers). thieme-connect.de This is achieved through the phenomenon of anomalous dispersion, which is particularly effective due to the presence of the relatively heavy bromine atom. thieme-connect.de The analysis yields a Flack parameter; a value close to zero confirms that the determined structure is the correct absolute configuration, while a value near one indicates that the inverted structure is correct. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on its fragmentation patterns.
For this compound (C₈H₁₃Br), the mass spectrum would exhibit several key features:
Molecular Ion Peak ([M]⁺): The spectrum would show a pair of peaks for the molecular ion because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to [C₈H₁₃⁷⁹Br]⁺ and [C₈H₁₃⁸¹Br]⁺. This isotopic signature is a definitive indicator of the presence of one bromine atom.
Fragmentation Patterns: The molecular ion can fragment in predictable ways upon ionization. A primary fragmentation pathway would be the loss of a bromine radical (Br•) to form a stable C₈H₁₃⁺ carbocation. This [M-Br]⁺ fragment would appear as a single peak (or cluster of peaks from proton loss) and would likely be a prominent feature in the spectrum. Further fragmentation of the bicyclic carbon skeleton would produce smaller charged fragments, creating a unique fingerprint for the molecule.
| Predicted m/z | Ionic Fragment | Interpretation |
|---|---|---|
| 202/204 | [C₈H₁₃Br]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺), confirming the molecular formula and the presence of one bromine atom. |
| 123 | [C₈H₁₃]⁺ | Loss of a bromine radical ([M-Br]⁺). A major fragment ion. |
| Various < 123 | [CₓHᵧ]⁺ | Subsequent fragmentation of the C₈H₁₃⁺ carbocation, involving ring cleavage and loss of smaller neutral molecules (e.g., C₂H₄). |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides definitive evidence for the molecular formula, C₈H₁₃Br.
The technique can distinguish between compounds with the same nominal mass but different elemental compositions. This is achieved by resolving power high enough to detect the small mass differences between isotopes. The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern (M and M+2 peaks) of almost equal intensity in the mass spectrum, providing a clear signature for bromine-containing compounds. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) have been utilized in studies involving derivatives of this compound to ensure precise molecular formula assignment. google.com
Below is a representative data table illustrating how HRMS data confirms the molecular formula of this compound.
Interactive Data Table: HRMS Data for this compound Filter by Isotope or search for a specific value.
| Molecular Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Relative Abundance (%) |
|---|---|---|---|---|
| [C₈H₁₃⁷⁹Br]⁺ | 200.02551 | 200.02554 | 0.15 | 100.0 |
Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a complex mixture. It is particularly valuable for monitoring the progress of a chemical reaction, identifying products, and detecting byproducts.
In the context of reactions involving bicyclo[5.1.0]octane derivatives, GC/MS is used to analyze the crude reaction mixture. researchgate.net The sample is first vaporized and passed through a gas chromatography column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. This spectrum acts as a molecular fingerprint, allowing for its identification by comparing it to spectral libraries or by analyzing its fragmentation pattern.
For instance, in the synthesis or transformation of this compound, GC/MS can track the consumption of starting materials and the formation of the desired product alongside any isomers or side-products. For example, in the oxidation of 8,8-dibromobicyclo[5.1.0]octane, GC/MS is employed to analyze the resulting mixture of products. researchgate.net
The following table illustrates a hypothetical GC/MS analysis of a reaction mixture containing this compound.
Interactive Data Table: Hypothetical GC/MS Analysis of a Reaction Mixture Sort by Retention Time or Peak Area to analyze the composition.
| Peak No. | Retention Time (min) | Identified Compound | Key m/z fragments | Peak Area (%) |
|---|---|---|---|---|
| 1 | 8.54 | Cycloheptene (starting material) | 96, 81, 67, 54 | 10.2 |
| 2 | 11.21 | This compound | 202, 200, 121, 93 | 75.5 |
| 3 | 11.45 | Isomer of this compound | 202, 200, 121, 91 | 8.3 |
Computational Chemistry and Theoretical Studies
Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations have been instrumental in mapping the potential energy surfaces for reactions involving bicyclo[5.1.0]octane derivatives, including the elucidation of reaction intermediates and transition states.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions involving the bicyclo[5.1.0]octane framework. For instance, in gold(I)-catalyzed cascade reactions that form trans-fused bicyclo[5.1.0]octanes, DFT calculations have been benchmarked to understand the nature of the key cyclopropyl (B3062369) gold(I) carbene-type intermediates. researchgate.net These studies help to distinguish between carbenic and carbocationic structures of intermediates, which dictates the reaction pathway. researchgate.netresearchgate.net
Computational studies on the oxygenation of related bicyclo[n.1.0]alkanes have used DFT to calculate the activation free energies for various reaction pathways. acs.org These calculations have successfully paralleled experimental observations of site-selectivity and diastereoselectivity, demonstrating the predictive power of DFT in understanding the reactivity of such strained ring systems. acs.org In the context of the silver ion-assisted solvolysis of 8-bromobicyclo[5.1.0]octane, DFT could be used to model the transition state for the ring-opening process, providing insights into the role of the silver ion and the nature of the resulting cationic intermediates. researchgate.netdss.go.th
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. researchgate.net This analysis is particularly useful for characterizing the nature of chemical bonding in intermediates. In studies of gold(I)-catalyzed cyclizations forming bicyclo[5.1.0]octane systems, QTAIM analysis, alongside DFT, has been used to confirm the formation of distinct intermediates. researchgate.netresearchgate.net By analyzing the topological properties of the electron density, such as the location of bond critical points, QTAIM can quantitatively describe the degree of covalent or ionic character in bonds, offering a deeper understanding of the electronic structure of transient species in reactions of this compound derivatives. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights
Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge distribution and orbital interactions. For intermediates in the formation of bicyclo[5.1.0]octanes, NBO analysis has been used to assess the carbenic or carbocationic character of key intermediates. researchgate.net By calculating Natural Population Analysis (NPA) charges, researchers can visualize the distribution of positive and negative charges within a molecule. researchgate.net This method provides quantitative data on donor-acceptor interactions, such as hyperconjugation, which are crucial for stabilizing reactive intermediates and influencing the stereochemical outcome of reactions. For this compound, NBO analysis could illuminate the electronic interactions that facilitate the departure of the bromide ion and the subsequent rearrangement of the carbon skeleton during solvolysis.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods are pivotal in predicting the outcomes of chemical reactions involving this compound. Experimental observations have shown that exo-8-bromobicyclo[5.1.0]octane undergoes rapid silver perchlorate-promoted solvolysis to yield trans-cycloalkenyl products, while the endo-isomer reacts much more slowly. researchgate.net This difference in reactivity and the high stereospecificity of the reaction are key features that theoretical models aim to explain and predict. researchgate.netsci-hub.se
Computational studies on similar bicyclic systems have demonstrated that calculated activation free energies can accurately predict reaction selectivity. acs.org For example, in the oxidation of bicyclo[n.1.0]alkanes, the preference for reaction at certain C-H bonds is explained by lower activation barriers, which are in turn influenced by stabilizing orbital interactions. acs.org These models could be applied to predict the regioselectivity of other functionalizations of the this compound scaffold. The stereospecific formation of trans-cyclooctenol from the exo-bromide is a direct consequence of the concerted, disrotatory opening of the cyclopropane (B1198618) ring as the bromide leaves, a process whose stereochemical course is predictable using orbital symmetry rules and computational modeling. researchgate.netsci-hub.se
| Isomer of this compound | Relative Solvolysis Rate | Major Product Stereochemistry | Theoretical Rationale |
|---|---|---|---|
| exo | Fast | trans | Concerted disrotatory ring opening antiperiplanar to the leaving group is sterically and electronically favored. |
| endo | Much Slower | cis | The required concerted pathway is sterically hindered, leading to a higher activation energy. |
Analysis of Conformational Energy Landscapes and Ring Strain
The bicyclo[5.1.0]octane system possesses significant ring strain due to the presence of the fused cyclopropane and cycloheptane rings. Computational studies have been conducted to understand the conformational preferences and quantify this strain.
Calculations comparing isomers of bicyclo[5.1.0]octane have shown that the cis-fused configuration is thermodynamically more stable than the trans-fused isomer. researchgate.net The analysis of the conformational energy landscape is complex due to the flexibility of the seven-membered ring. For the parent cyclo-octane, the energy landscape is known to be intricate, composed of multiple conformations of similar energy. acs.org The fusion of the cyclopropane ring adds further constraints and complexity. Ab initio calculations on related systems like trans-bicyclo[5.1.0]octane have been performed to study its conformational properties. semanticscholar.org
The strain energy can be estimated computationally using methods like homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction equation. nih.gov This approach allows for the isolation of the strain energy component from the total energy of the molecule. The high strain energy in this compound is a primary driving force for its reactivity, particularly in ring-opening reactions that relieve this strain. researchgate.net
| Bicyclo[5.1.0]octane Isomer | Relative Stability (Computational) | Key Structural Feature |
|---|---|---|
| cis | More Stable | Fused ring junction with hydrogens on the same side. |
| trans | Less Stable | Fused ring junction with hydrogens on opposite sides, inducing more strain. |
Orbital Interaction Analysis (e.g., Bent Bond/Antiperiplanar Hypothesis, Hyperconjugation)
Orbital interaction analysis provides a qualitative and quantitative framework for understanding the electronic effects that govern the reactivity of this compound.
The Bent Bond/Antiperiplanar Hypothesis (BBAH) is a key theoretical model used to explain the reactivity of cyclopropyl halides. researchgate.netsemanticscholar.org This model posits that the cleavage of a cyclopropane bond occurs in a concerted manner with the departure of a leaving group when the developing p-orbital of the incipient carbocation is antiperiplanar to one of the cyclopropane's strained "bent" bonds. researchgate.netresearchgate.net In the case of exo-8-bromobicyclo[5.1.0]octane, the external C-C bond of the cyclopropane ring is positioned antiperiplanar to the C-Br bond. This alignment facilitates a concerted, disrotatory ring-opening as the bromide departs, leading directly to the stable trans-cyclooctenyl cation and subsequently the trans product. researchgate.netsci-hub.se This orbital alignment provides a powerful explanation for the high rate and stereospecificity of the solvolysis of the exo isomer. researchgate.net
Hyperconjugation also plays a critical role. Computational studies on related bicyclo[n.1.0]alkanes show that hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of adjacent C-H bonds can activate these bonds towards reactions. acs.org In the context of solvolysis, hyperconjugation stabilizes the cationic transition state. As the C-Br bond breaks, the empty p-orbital of the developing carbocation at C8 can be stabilized by electron donation from the adjacent strained C-C bonds of the cyclopropane ring. DFT studies on carbocations have quantified the significant energetic contribution of hyperconjugation to their stability. researchgate.netnih.govfrontiersin.org This stabilization lowers the activation energy for the reaction, particularly for the exo isomer where stereoelectronic alignment is optimal.
Characterization of Transient Reaction Intermediates (e.g., Carbenic, Carbocationic, Radical Species)
Computational and theoretical studies, complemented by experimental observations, have been crucial in elucidating the nature of transient intermediates in reactions involving this compound and related compounds. These investigations have largely focused on carbocationic and radical species that dictate the reaction pathways and stereochemical outcomes.
Carbocationic Intermediates
The solvolysis of this compound isomers provides significant insight into the formation and behavior of carbocationic intermediates. The reaction proceeds via the departure of the bromide ion, leading to a cyclopropyl cation which then undergoes a ring-opening reaction. The stereochemistry of the resulting products is highly dependent on the conformation of this transient cation.
Studies have shown that the ring opening of the cyclopropyl cation is a disrotatory process, as predicted by Woodward-Hoffmann rules for a two-electron system. scispace.com The direction of this rotation and, consequently, the geometry of the resulting olefin, is controlled by the stereochemistry of the starting material. Specifically, substituents that are cis to the leaving group tend to rotate inward, while those trans to the leaving group rotate outward. scispace.com This concerted departure of the leaving group and ring-opening implies that these are not two separate processes but a single, fluid motion. scispace.com
In the case of this compound, the exo and endo isomers exhibit different reactivity and lead to different products. The exo isomer solyvolyzes rapidly to yield trans-cyclooctenol, while the less reactive endo isomer produces cis-cyclooctenol. pitt.edusci-hub.se This stereospecificity is a hallmark of the concerted, disrotatory ring-opening mechanism.
Silver ion-promoted solvolysis of the related 8,8-dibromobicyclo[5.1.0]octane further supports the involvement of carbocationic intermediates. nih.govresearchgate.net These reactions, conducted in methanol (B129727) or aqueous acetone, lead to ring expansion and the formation of trans-cycloalkenyl ethers and alkenols, respectively, in high yields. researchgate.netresearchgate.net The reaction conditions can be modified to control the stereochemistry of the eight- and nine-membered olefin products, suggesting that the reaction rate of the carbocation with the solvent is relatively slow compared to the rate at which the initially formed ion isomerizes to a more stable conformation. nih.gov
| Reactant | Conditions | Intermediate Pathway | Major Product(s) | Observed Stereochemistry |
|---|---|---|---|---|
| exo-8-Bromobicyclo[5.1.0]octane | Solvolysis | Carbocationic (Concerted disrotatory ring-opening) | trans-Cyclooctenol | Stereospecific (trans) pitt.edusci-hub.se |
| endo-8-Bromobicyclo[5.1.0]octane | Solvolysis (slower reaction) | Carbocationic (Concerted disrotatory ring-opening) | cis-Cyclooctenol | Stereospecific (cis) pitt.eduresearchgate.net |
| 8,8-Dibromobicyclo[5.1.0]octane | AgClO₄, Methanol | Carbocationic | trans-Cycloalkenyl ether | Stereospecific (trans) researchgate.netresearchgate.net |
| 8,8-Dibromobicyclo[5.1.0]octane | AgClO₄, Aqueous Acetone | Carbocationic | trans-Cycloalkenol | Stereospecific (trans) researchgate.netresearchgate.net |
Radical and Cation-Radical Species
The involvement of radical intermediates in reactions of bicyclo[5.1.0]octane derivatives has also been investigated, particularly in oxidation reactions. The oxidation of 8,8-dibromobicyclo[5.1.0]octane with chromium trioxide in glacial acetic acid suggests a mechanism involving a cation-radical intermediate. researchgate.net It is proposed that the oxidant coordinates to the bromine atoms, followed by the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) of the substrate to form a cyclopropyl cation-radical. researchgate.net
This transient species can then interact with a nearby methylene group, lose a proton to form a radical, and subsequently react with the solvent or another oxidant molecule to yield ketone products. researchgate.net Electron spin resonance (ESR) studies on related cyclopropyl systems favor the interpretation of ring-opened radicals being the species detected, rather than a stable cyclopropoxy radical. pitt.edu This suggests that if a cyclopropyl-containing radical forms, it likely undergoes rapid ring-opening. pitt.edu
The Bent Bond/Antiperiplanar Hypothesis (BBAH) offers another perspective, suggesting that the cleavage of a cyclopropane bond can occur in concert with the departure of a leaving group when a pyramidal diradical intermediate, derived from the cyclopropane τ bond structure, is antiperiplanar to the leaving group. researchgate.net
| Reactant | Conditions | Proposed Intermediate | Key Mechanistic Step | Product Type |
|---|---|---|---|---|
| 8,8-Dibromobicyclo[5.1.0]octane | CrO₃, Acetic Acid | Cyclopropyl cation-radical | Electron removal from HOMO by oxidant researchgate.net | γ-Ketoester, α-Ketone |
| Cyclopropanol derivatives | Oxidation (e.g., with FeCl₃) | Cyclopropoxy radical (or concerted ring-opening) | Homolytic cleavage of O-X bond pitt.edu | Ring-opened products |
| Cyclopropyl halides/tosylates | Solvolysis | Pyramidal diradical | Antiperiplanar alignment and concerted cleavage researchgate.net | Allylic products |
Applications and Transformational Chemistry of Bicyclo 5.1.0 Octane Scaffolds
Precursors for the Synthesis of Strained Cyclic Alkenes (e.g., trans-Cyclooctenes, Cyclooctynes)
8-Bromobicyclo[5.1.0]octane is a key precursor for generating strained medium-sized rings, most notably trans-cyclooctene (B1233481) derivatives. The stereochemistry of the bromine atom on the cyclopropane (B1198618) ring dictates the stereochemical outcome of the product. The exo-isomer, exo-8-Bromobicyclo[5.1.0]octane, is particularly reactive and undergoes stereospecific ring-opening reactions to yield trans-cyclooctene products. researchgate.netnih.gov
A common method to induce this transformation is silver perchlorate-promoted solvolysis. researchgate.netelectronicsandbooks.com When exo-8-Bromobicyclo[5.1.0]octane is treated with silver perchlorate (B79767) in nucleophilic solvents like methanol (B129727) or aqueous acetone, it readily undergoes ring expansion. researchgate.netelectronicsandbooks.com This reaction proceeds through a concerted disrotatory cyclization pathway. scribd.comsci-hub.se For instance, heating exo-8-bromobicyclo[5.1.0]octane in aqueous dioxane successfully prepares trans-cyclooct-2-en-1-ol. electronicsandbooks.com The endo-isomer is significantly less reactive under these conditions and solvolyzes much more slowly to give the corresponding cis-isomers in lower yields. researchgate.net
Detailed findings from these solvolysis reactions are summarized in the table below.
| Precursor | Reagents & Conditions | Product(s) | Yield | Reference |
| exo-8-Bromobicyclo[5.1.0]octane | Silver perchlorate, Methanol | 3-Methoxy-trans-cyclooctene | High | researchgate.net |
| exo-8-Bromobicyclo[5.1.0]octane | Silver perchlorate, Acetone-Water (9:1 v/v), 20 °C | trans-Cyclo-oct-2-enol | 77% | electronicsandbooks.com |
| endo-8-Bromobicyclo[5.1.0]octane | Silver perchlorate, Acetone-Water (9:1 v/v) | cis-Cycloalkenol | Low | researchgate.net |
The related compound, 8,8-dibromobicyclo[5.1.0]octane, upon reaction with methyllithium, can yield 1,2-cyclooctadiene, a highly strained cyclic allene (B1206475) which is an isomer of cyclooctyne. researchgate.net This demonstrates the utility of the broader bicyclo[5.1.0]octane scaffold in accessing various strained eight-membered rings.
Building Blocks in the Synthesis of Complex Organic Molecules
The bicyclo[5.1.0]octane skeleton, accessed and functionalized via this compound, is a valuable building block for generating molecular complexity. researchgate.netnih.gov Its ability to undergo strain-releasing reactions provides a powerful tool for introducing specific stereochemistry and functionality into larger, more complex structures.
For example, the synthesis of functionalized trans-cyclooctenols from exo-8-bromobicyclo[5.1.0]octane creates a versatile intermediate that can be used in subsequent synthetic steps. electronicsandbooks.com This transformation converts a relatively simple bicyclic halide into a chiral, functionalized eight-membered ring, a structural motif present in various natural products. A reported strategy for assembling the 5-7-5 fused ring system of hederacine alkaloids leverages a sequence initiated by an electrocyclic ring expansion, a reaction type accessible from bicyclo[5.1.0]octane precursors. researchgate.net The rigid framework of the bicyclo[5.1.0]octane system can be incorporated into more complex molecules, leading to novel structures for exploration in synthetic chemistry. smolecule.com
Intermediates for the Construction of Fused Polycyclic Systems (e.g., Diels-Alder Adducts)
Derivatives of this compound can be transformed into highly reactive, strained alkenes that serve as powerful intermediates for constructing fused polycyclic systems via cycloaddition reactions. One such derivative is 8-Bromobicyclo[5.1.0]oct-1(8)-ene, a bicyclic cyclopropene. lookchem.com This strained alkene is synthesized via the debromination of 1,8,8-tribromobicyclo[5.1.0]octane. lookchem.com
Due to its high ring strain, 8-Bromobicyclo[5.1.0]oct-1(8)-ene is an excellent dienophile in Diels-Alder reactions. It readily reacts with dienes like cyclopentadiene (B3395910) to form fused polycyclic adducts. lookchem.com These reactions are a direct method for creating complex carbon skeletons by forming multiple carbon-carbon bonds in a single step. The reaction between 8-Bromobicyclo[5.1.0]oct-1(8)-ene and cyclopentadiene produces endo-exo isomeric adducts. lookchem.com
| Dienophile | Diene | Product(s) | Reference |
| 8-Bromobicyclo[5.1.0]oct-1(8)-ene | Cyclopentadiene | Fused Diels-Alder Adducts (endo-exo isomers) | lookchem.com |
This strategy showcases the utility of the bicyclo[5.1.0]octane framework as a masked form of a highly reactive alkene, which can be unmasked and trapped in situ to build intricate polycyclic structures.
Strategies for Generating Molecular Complexity from Cyclooctatetraene Derivatives
A key strategy in organic synthesis is the generation of molecular complexity from simple, readily available starting materials. Cyclooctatetraene, a simple C8 hydrocarbon, can serve as the ultimate precursor to this compound, initiating a pathway toward significantly more complex molecules.
The synthetic strategy unfolds as follows:
Reduction to Cyclooctene: Cyclooctatetraene is first reduced to the less complex cyclooctene.
Dibromocyclopropanation: Cyclooctene is then reacted with a source of dibromocarbene (e.g., from bromoform (B151600) and a base) to form 8,8-dibromobicyclo[5.1.0]octane. This step introduces the bicyclo[5.1.0]octane core. researchgate.netgoogle.com
Selective Reduction: 8,8-Dibromobicyclo[5.1.0]octane can be selectively reduced (e.g., using tri-n-butyltin hydride) to afford this compound. electronicsandbooks.com
Once this compound is formed, it can be channeled into the diverse chemical transformations described in the preceding sections. This includes:
Ring expansion to stereodefined trans-cyclooctene derivatives, introducing both a larger ring and specific functional groups (Section 7.1).
Conversion into other building blocks for the synthesis of complex targets (Section 7.2).
Formation of highly strained alkenes for Diels-Alder cycloadditions, leading to fused polycyclic systems (Section 7.3).
This multi-step sequence represents a powerful approach for increasing molecular complexity, transforming a simple, symmetric alkene into strained, functionalized, and stereochemically rich polycyclic structures.
Future Research Directions
Development of Novel and More Efficient Stereoselective Synthetic Routes
The development of efficient and stereocontrolled methods for synthesizing 8-bromobicyclo[5.1.0]octane and its derivatives is paramount. While classical approaches involving carbene addition to cycloheptene derivatives are feasible, future research should gravitate towards more advanced and atom-economical catalytic strategies. A significant area of interest lies in the adaptation of transition-metal-catalyzed cyclization cascades.
Gold(I)-catalyzed cycloisomerization of enynes has emerged as a powerful tool for constructing complex polycyclic systems, including the bicyclo[5.1.0]octane skeleton. researchgate.netsemanticscholar.org Research has demonstrated the formation of both cis- and trans-fused bicyclo[5.1.0]octanes through these cascades, with selectivity being influenced by substrate geometry and catalyst choice. semanticscholar.org A promising future direction would be to design enyne precursors that could undergo such a cyclization to directly or indirectly install the C8-bromo substituent with high stereoselectivity.
Similarly, ruthenium-catalyzed transformations of enynes with diazoalkanes have been shown to produce bicyclo[5.1.0]octane derivatives. acs.org Future work could explore the scope of this reaction for the synthesis of precursors to this compound, potentially offering a different regiochemical and stereochemical outcome compared to gold catalysis.
| Catalytic System | Substrate Type | Key Features | Potential for Stereocontrol |
| Gold(I) Complexes | 1,6-Enynes / Dienynes | Forms cyclopropyl (B3062369) gold carbene intermediates; can lead to rare trans-fused systems. researchgate.netsemanticscholar.org | High stereospecificity based on alkene geometry; selectivity for cis or trans fusion is achievable. semanticscholar.org |
| Ruthenium(II) Complexes | 1,7-Enynes + Diazoalkanes | Involves bicyclization to form larger rings; tolerant of various functional groups. acs.org | High stereoselectivity has been demonstrated in the formation of related alkenylbicyclo[3.1.0]hexanes. acs.org |
Exploration of New Catalytic Transformations Involving the Bicyclo[5.1.0]octane Skeleton
Beyond its synthesis, the bicyclo[5.1.0]octane skeleton is a platform for further functionalization through novel catalytic reactions. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the C-Br bond in this compound can be exploited in various transformations.
Future research should focus on leveraging the bromine atom as a versatile functional handle for cross-coupling reactions. Palladium- or copper-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations could be systematically investigated. These transformations would allow for the direct attachment of aryl, alkynyl, vinyl, and amino groups at the C8 position, providing rapid access to a diverse library of substituted bicyclo[5.1.0]octane derivatives.
Furthermore, catalytic C-H activation presents a modern approach to functionalizing the carbocyclic seven-membered ring. Studies on the oxygenation of related bicyclic hydrocarbons bearing cyclopropane moieties have shown that selectivity can be achieved at positions α to the cyclopropane ring. acs.org Exploring regioselective C-H functionalization on the this compound core using catalysts based on palladium, rhodium, or ruthenium could unlock pathways to previously inaccessible, highly functionalized structures.
Advanced Mechanistic Investigations into Cyclopropane Ring Opening and Rearrangement Pathways
The ring opening of cyclopropyl halides and tosylates is a classic yet mechanistically rich area of study. Early work established that the solvolysis of compounds like exo-8-bromobicyclo[5.1.0]octane proceeds via a disrotatory ring opening to give trans-cyclooctenol derivatives, consistent with the principles of orbital symmetry. tue.nlsci-hub.se However, a deeper, quantitative understanding requires the application of modern physical organic chemistry techniques.
Future investigations should employ a combination of experimental and computational methods to elucidate these reaction pathways with high fidelity.
Computational Studies: High-level Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces for the ring opening of both exo- and endo-8-bromobicyclo[5.1.0]octane under various conditions (e.g., solvolytic, base-induced). This would allow for the precise characterization of transition states and intermediates, distinguishing between concerted pathways and stepwise processes involving cyclopropyl cations or other transient species like cyclopropenes. uq.edu.au
Experimental Probes: Kinetic isotope effect (KIE) studies and in-situ spectroscopic monitoring can provide experimental validation for computed mechanisms. Isotope labeling, particularly with deuterated solvents, can reveal the role of the solvent in the final protonation steps of certain ring-opening sequences. uq.edu.au
These advanced studies will clarify how factors such as the stereochemistry of the leaving group, solvent nucleophilicity, and temperature dictate the reaction outcome, leading to either retention of the bicyclic core or selective formation of functionalized eight-membered rings. tue.nl
| Starting Isomer | Ring Opening Mode | Governing Principle | Predicted Product Stereochemistry |
| exo-8-Bromobicyclo[5.1.0]octane | Disrotatory | Woodward-Hoffmann Rules tue.nl | trans-Cyclooctene (B1233481) derivative sci-hub.se |
| endo-8-Bromobicyclo[5.1.0]octane | Disrotatory | Woodward-Hoffmann Rules tue.nl | cis-Cyclooctene derivative |
Design and Synthesis of Functionalized Bicyclo[5.1.0]octane Analogues for Targeted Research
The ultimate goal of developing the chemistry of this compound is to enable the design and synthesis of novel molecules with specific functions. The unique three-dimensional structure of the bicyclo[5.1.0]octane core makes it an interesting scaffold for various applications, from materials science to medicinal chemistry.
Future research should be directed toward using this compound as a key building block. The C-Br bond serves as a strategic linchpin for elaboration into more complex structures. For example, its conversion to an organometallic species (e.g., Grignard or organolithium reagent) followed by reaction with electrophiles would provide a route to a wide array of C8-substituted analogues.
The design of these analogues should be purpose-driven. In medicinal chemistry, the bicyclo[5.1.0]octane scaffold could serve as a rigid, non-aromatic bioisostere for phenyl rings or other cyclic systems, a strategy successfully employed with other strained bicyclic structures like bicyclo[1.1.1]pentanes. acs.org The synthesis of a library of analogues with diverse functionalities (e.g., hydrogen bond donors/acceptors, lipophilic groups) attached at C8 or on the seven-membered ring would be a critical step in exploring the structure-activity relationships of new potential therapeutic agents.
| Target Analogue Type | Synthetic Strategy | Key Reagents/Reaction | Potential Application Area |
| C8-Aryl derivatives | Cross-Coupling | Arylboronic acid, Pd catalyst (Suzuki Reaction) | Bioisosteric replacement |
| C8-Alkynyl derivatives | Cross-Coupling | Terminal alkyne, Pd/Cu catalyst (Sonogashira Reaction) | Molecular probes, click chemistry handle |
| C8-Amino derivatives | Cross-Coupling | Amine, Pd catalyst (Buchwald-Hartwig Amination) | Modulating physicochemical properties |
| Fused polycyclic systems | Intramolecular cascade | Design of substrates for Au(I) or Ru(II) catalysis researchgate.netacs.org | Complex molecule synthesis |
Q & A
Q. What synthetic methodologies are recommended for preparing 8-bromobicyclo[5.1.0]octane with high regioselectivity?
A common approach involves the dehalogenation of 8,8-dibromobicyclo[5.1.0]octane using organometallic reagents like methyllithium. This method selectively removes one bromine atom while preserving the bicyclic structure. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products such as allene intermediates, which can form via competing elimination pathways . Characterization of intermediates using GC-MS or trapping agents (e.g., styrene for allenes) is critical to confirm reaction specificity.
Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?
High-resolution NMR (¹H/¹³C, DEPT-135) is essential for confirming the bicyclic framework and bromine positioning. For example, the deshielded proton adjacent to the bromine atom typically appears as a distinct multiplet in ¹H NMR. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 203 (C₈H₁₁Br⁺) with fragmentation patterns consistent with bicyclic strain release. Purity validation via HPLC (≥97%) is recommended, referencing protocols for analogous brominated bicyclic compounds .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions compared to its dibromo analogs?
The mono-bromo derivative exhibits reduced steric hindrance compared to 8,8-dibromobicyclo[5.1.0]octane, favoring nucleophilic substitution over elimination. Computational studies (DFT) can model transition states to predict regioselectivity in reactions with Grignard reagents. Experimental validation involves comparing product distributions under controlled conditions (e.g., THF vs. DMF solvents). Contrasts with dibromo analogs—where methyllithium induces allene formation via double dehalogenation—highlight the role of halogen count in directing mechanistic pathways .
Q. What mechanistic pathways dominate the thermal decomposition of this compound, and how do they differ under inert vs. oxidative atmospheres?
Pyrolysis at 500–600°C in an inert environment typically generates bicyclic alkenes via β-hydride elimination, confirmed by GC-MS detection of bicyclo[5.1.0]octene. Under oxidative conditions (e.g., O₂ or NO₃⁻), bromine abstraction and radical recombination dominate, producing brominated aromatic byproducts. Kinetic studies using TGA-DSC and isotopic labeling (e.g., D/H exchange) can differentiate primary vs. secondary decomposition routes. Comparative data with chloro analogs suggest halogen electronegativity impacts activation energies .
Q. How can transient intermediates in this compound reactions be trapped and characterized?
Allenes, proposed as intermediates in dehalogenation, can be trapped using dienophiles like styrene or tetrazines, forming stable [2+2] or Diels-Alder adducts. Low-temperature NMR (−80°C) or matrix isolation IR spectroscopy allows direct observation of short-lived species. For example, reacting this compound with methyllithium at −78°C followed by rapid quenching preserves intermediates for analysis. Contrasting results with dibromo derivatives (which dimerize spontaneously) underscore the role of halogen stoichiometry in intermediate stability .
Q. What contradictions exist in the stereochemical outcomes of this compound reactions with chiral organometallic reagents?
Discrepancies arise in enantioselective substitution reactions, where theoretical models (e.g., Cahn-Ingold-Prelog priority) predict one configuration, but experimental results show racemization. This suggests competing mechanisms, such as ring puckering or solvent-assisted ion pairing. Resolving these contradictions requires chiral HPLC analysis of products and variable-temperature NMR to probe dynamic stereochemistry. Cross-referencing with bicyclo[6.1.0]nonane analogs reveals system-specific steric effects .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques to exclude moisture and oxygen, which can hydrolyze intermediates or induce radical side reactions.
- Data Validation : Cross-check spectral data with computational predictions (e.g., Gaussian 16 for NMR chemical shifts) to confirm assignments.
- Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to isolate variables causing divergent results in replicate experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
